3-Amino-3-methylcyclobutan-1-ol

Description

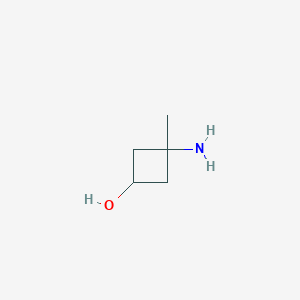

3-Amino-3-methylcyclobutan-1-ol is an organic compound with the molecular formula C5H11NO. It is a cyclobutanol derivative featuring an amino group and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(6)2-4(7)3-5/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCYYGYIMLSZJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-methylcyclobutan-1-ol can be achieved through several methods. One efficient route involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-amino-2-methylpropene with a suitable oxidizing agent can yield the desired cyclobutanol derivative . Another method involves the reduction of 3-amino-3-methylcyclobutanone using a reducing agent like sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, amines.

Substitution: Substituted cyclobutanol derivatives.

Scientific Research Applications

3-Amino-3-methylcyclobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

3-Amino-1-methylcyclobutan-1-ol: A closely related compound with a similar structure but different substitution pattern.

3-Amino-2-methylcyclobutan-1-ol: Another similar compound with a different position of the methyl group.

Uniqueness

3-Amino-3-methylcyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Amino-3-methylcyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : 101.15 g/mol

CAS Number : 1403813-31-9

The compound features an amino group and a hydroxyl group, which are critical for its interaction with biological targets. The cyclobutane ring structure contributes to its conformational flexibility, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. This capacity allows it to interact with various enzymes and receptors, potentially modulating their activity. The following mechanisms have been proposed:

- Nucleophilic Substitution : The amino group can act as a nucleophile, facilitating reactions with electrophilic centers in biomolecules.

- Hydrogen Bonding : The hydroxyl group enhances binding affinity to target proteins by forming hydrogen bonds, which is crucial for enzyme-substrate interactions.

Biological Activities

Research indicates that this compound may exhibit various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may possess similar properties.

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may suggest neuroprotective benefits, a topic warranting further investigation .

Research Applications

The compound has several applications in scientific research:

| Field | Application |

|---|---|

| Chemistry | Used as an intermediate in organic synthesis for complex molecules. |

| Biology | Investigated for interactions with biomolecules and potential therapeutic effects. |

| Medicine | Explored as a building block for drug development targeting various diseases. |

| Industry | Utilized in the production of specialty chemicals and materials. |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the cyclobutane structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Potential

Research exploring the anticancer potential of structurally similar cyclobutane derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This suggests that this compound might also exhibit similar effects, warranting further pharmacological studies.

Future Directions

The biological activity of this compound presents numerous opportunities for future research:

- In-depth Pharmacological Studies : Comprehensive studies are needed to elucidate the specific pathways through which this compound exerts its effects.

- Structural Modifications : Investigating how variations in the chemical structure impact biological activity could lead to the development of more potent derivatives.

- Clinical Trials : Promising preclinical results should be followed by clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.